

Application Notes and Protocols: JNJ-47965567

Dosage for Rodent Models

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Compound of Interest

Compound Name: JNJ4796
Cat. No.: B15565123

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the use of JNJ-47965567, a potent and selective P2X7 receptor antagonist, in various rodent models of central nervous system (CNS) disorders. JNJ-47965567 is a centrally permeable compound, making it a valuable tool for investigating the role of the P2X7 receptor in CNS pathophysiology.[1][2]

Mechanism of Action

JNJ-47965567 functions as a high-affinity antagonist of the P2X7 receptor, an ATP-gated ion channel.[2] Activation of the P2X7 receptor by high concentrations of extracellular ATP triggers the opening of a non-selective cation channel, leading to an influx of Ca^{2+} and Na^{+} and an efflux of K^{+} . This ion exchange initiates downstream signaling cascades that play a crucial role in neuroinflammation and other pathological processes. JNJ-47965567 blocks this channel activation, thereby inhibiting the subsequent release of pro-inflammatory cytokines such as IL- 1β . [3] While initially thought to be a competitive antagonist, recent evidence suggests a non-competitive mechanism of action.[4]

Quantitative Data

The following tables summarize the in vitro and in vivo pharmacological data for JNJ-47965567.

Table 1: In Vitro Potency of JNJ-47965567

Assay System	Species	Parameter	Value	Reference
Recombinant P2X7	Human	pKi	7.9 ± 0.07	
Recombinant P2X7	Rat	pKi	8.7	
IL-1β Release	Human (Whole Blood)	pIC50	6.7 ± 0.07	
IL-1β Release	Human (Monocytes)	pIC50	7.5 ± 0.07	
IL-1β Release	Rat (Microglia)	pIC50	7.1 ± 0.1	
Calcium Flux	Rat (Astrocytes)	pIC50	7.5 ± 0.4	
ATP-induced Ethidium+ Uptake	Murine (J774 Macrophages)	IC50	54 ± 24 nM	

Table 2: In Vivo Efficacy and Dosage of JNJ-47965567 in Rodent Models

Rodent Model	Species/Strain	Dosage	Route	Key Findings	Reference
Lipopolysaccharide (LPS)-Induced Neuroinflammation	Rat (Sprague-Dawley)	30 mg/kg	s.c.	Attenuated Bz-ATP induced IL-1 β release in the brain.	
Amphetamine-Induced Hyperactivity	Rat	30 mg/kg	s.c.	Attenuated hyperactivity.	
Neuropathic Pain (Chung model)	Rat	30 mg/kg	s.c.	Exhibited modest, yet significant, efficacy in reversing allodynia.	
Amyotrophic Lateral Sclerosis (ALS)	Mouse (SOD1G93A)	30 mg/kg	i.p.	Delayed disease onset and progression, and improved motor performance in female mice when administered 4 times per week from pre-onset.	
Amyotrophic Lateral Sclerosis (ALS)	Mouse (SOD1G93A)	30 mg/kg	i.p.	No significant alteration in disease progression when administered	

3 times per
week from
disease
onset.

Experimental Protocols

Lipopolysaccharide (LPS)-Induced Neuroinflammation Model in Rats

This protocol describes the induction of neuroinflammation using LPS and the assessment of the therapeutic efficacy of JNJ-47965567.

Materials:

- Male Sprague-Dawley rats
- JNJ-47965567
- Vehicle (e.g., 30% w/v 2-hydroxypropyl- β -cyclodextrin in sterile water)
- Lipopolysaccharide (LPS) from *E. coli*
- Sterile saline
- Anesthesia
- Tools for tissue collection and processing
- ELISA kit for IL-1 β quantification
- Antibodies for immunohistochemistry (e.g., Iba1)

Procedure:

- Animal Acclimation: House male Sprague-Dawley rats under standard laboratory conditions for at least one week before the experiment.

- JNJ-47965567 Preparation: Dissolve JNJ-47965567 in the vehicle to the desired concentration (e.g., for a 30 mg/kg dose).
- Administration: Administer JNJ-47965567 (30 mg/kg) or vehicle via subcutaneous (s.c.) injection.
- LPS Challenge: One hour after the antagonist administration, induce neuroinflammation by a single intraperitoneal (i.p.) injection of LPS (e.g., 1 mg/kg).
- Tissue Collection: At a predetermined time point post-LPS injection (e.g., 4 hours), euthanize the animals under deep anesthesia. Perfuse transcardially with ice-cold saline and collect brain tissue (e.g., hippocampus and cortex).
- Biochemical Analysis: Homogenize a portion of the brain tissue for the quantification of IL-1 β levels using an ELISA kit according to the manufacturer's instructions.
- Immunohistochemical Analysis: Fix the other portion of the brain tissue for immunohistochemical analysis to assess microglial activation using an Iba1 antibody.
- Data Analysis: Compare the levels of IL-1 β and the extent of microglial activation between the vehicle-treated and JNJ-47965567-treated groups.

Amyotrophic Lateral Sclerosis (ALS) Model in SOD1G93A Mice

This protocol outlines the chronic administration of JNJ-47965567 to SOD1G93A mice to evaluate its effect on disease progression.

Materials:

- SOD1G93A transgenic mice and wild-type littermates
- JNJ-47965567
- Vehicle: 30% (w/v) 2-(hydroxypropyl)-beta-cyclodextrin (β -CD) in Milli-Q water
- Equipment for behavioral testing (e.g., Rotarod)

- Scales for body weight measurement

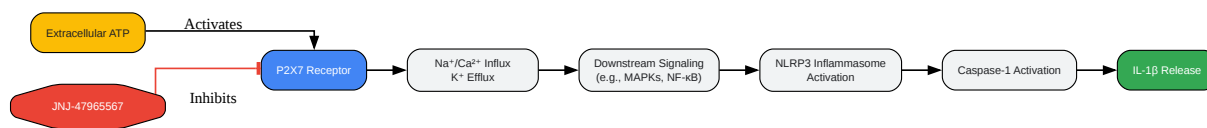
Procedure:

- Animal Husbandry: Breed and genotype SOD1G93A mice according to established protocols.
- JNJ-47965567 Preparation: Prepare the JNJ-47965567 solution by dissolving it in 30% β -CD. This may require heating (e.g., 45°C) and sonication to achieve complete dissolution.
- Treatment Regimen:
 - Pre-onset administration: Begin intraperitoneal (i.p.) injections of JNJ-47965567 (30 mg/kg) or vehicle at a pre-symptomatic age (e.g., postnatal day 60). Administer 4 times per week.
 - Post-onset administration: Alternatively, begin i.p. injections at the onset of disease symptoms and administer 3 times per week.
- Monitoring Disease Progression:
 - Body Weight: Measure the body weight of each mouse at least 3-4 times per week.
 - Motor Coordination: Assess motor function using a Rotarod apparatus on a weekly basis.
 - Clinical Score: Evaluate the neurological score of the animals regularly.
- Endpoint: Continue the treatment and monitoring until the animals reach a predefined humane endpoint.
- Data Analysis: Analyze the differences in disease onset, survival duration, body weight changes, and motor performance between the JNJ-47965567-treated and vehicle-treated groups.

Visualizations

P2X7 Receptor Signaling Pathway

The following diagram illustrates the signaling cascade initiated by the activation of the P2X7 receptor, which is the target of JNJ-47965567.

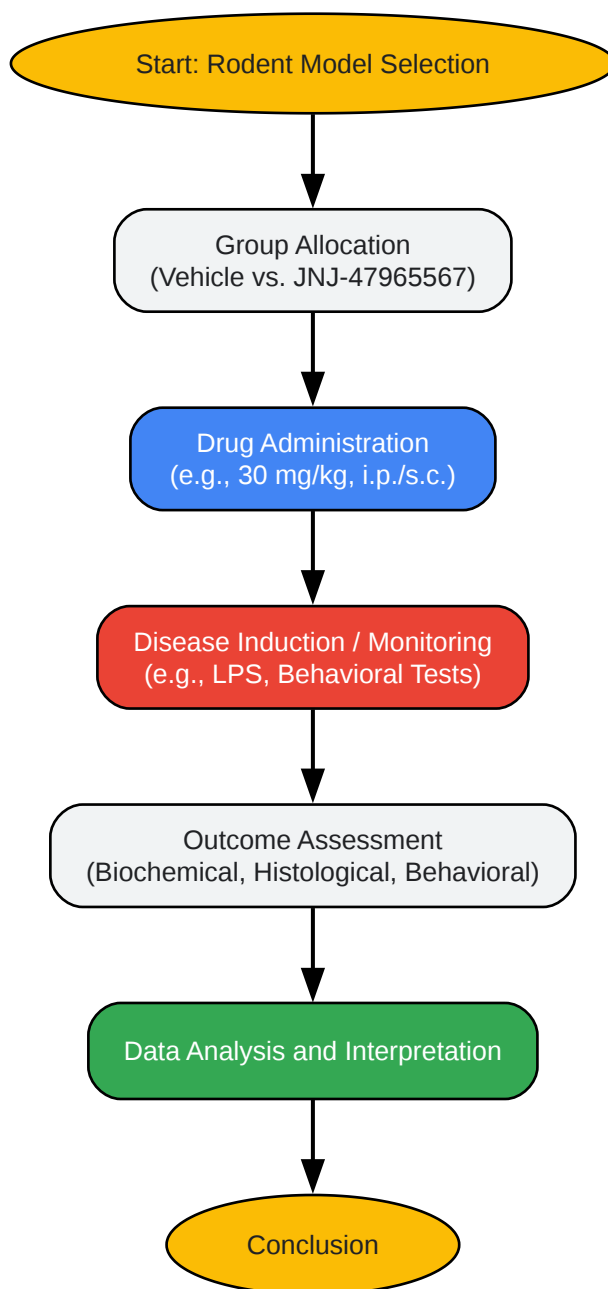


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Caption: P2X7 receptor signaling cascade and the inhibitory action of JNJ-47965567.

Experimental Workflow for In Vivo Efficacy Testing

The diagram below outlines a general workflow for evaluating the efficacy of JNJ-47965567 in a rodent model of CNS disease.



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Caption: A generalized experimental workflow for in vivo studies of JNJ-47965567.

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